benzyl 2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetate
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Overview
Description
Benzyl 2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetate is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer research due to their ability to inhibit specific enzymes involved in cell cycle regulation .
Mechanism of Action
Target of Action
Compounds with a pyrazolo[3,4-d]pyrimidine scaffold, like “Benzyl 2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate”, have been found to inhibit CDK2 (Cyclin-Dependent Kinase 2), a protein kinase that plays a crucial role in cell cycle regulation .
Mode of Action
These compounds interact with CDK2, inhibiting its activity. This interaction can lead to alterations in cell cycle progression, potentially causing cell cycle arrest .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This can lead to the inhibition of cell proliferation, which is particularly relevant in the context of cancer treatment .
Result of Action
The primary result of the action of these compounds is the inhibition of cell proliferation. In the context of cancer treatment, this can lead to the reduction of tumor growth .
Biochemical Analysis
Biochemical Properties
Benzyl 2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate plays a significant role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that is crucial for the regulation of the cell cycle, and its inhibition can lead to the suppression of tumor cell growth. The compound interacts with CDK2 by binding to its active site, thereby preventing the phosphorylation of target proteins necessary for cell cycle progression . Additionally, Benzyl 2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate has been shown to interact with other biomolecules such as cyclin A2, forming a complex that further enhances its inhibitory activity .
Cellular Effects
The effects of Benzyl 2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate on various cell types and cellular processes are profound. In cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer), the compound exhibits cytotoxic activity, leading to reduced cell viability and induction of apoptosis . This compound influences cell function by disrupting cell signaling pathways that are essential for cell proliferation and survival. It also affects gene expression by downregulating genes involved in cell cycle progression and upregulating pro-apoptotic genes .
Molecular Mechanism
At the molecular level, Benzyl 2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate exerts its effects through several mechanisms. The primary mechanism involves the inhibition of CDK2 by binding to its active site, which blocks the enzyme’s activity and prevents the phosphorylation of downstream targets . This inhibition leads to cell cycle arrest at the G1 phase, thereby halting cell proliferation. Additionally, the compound induces apoptosis by activating caspases, which are enzymes that play a key role in the execution of programmed cell death . The binding interactions with CDK2 and other biomolecules are critical for the compound’s inhibitory activity and its ability to modulate gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzyl 2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate have been observed to change over time. The compound demonstrates stability under standard storage conditions, but its activity can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH levels . Long-term studies have shown that the compound maintains its cytotoxic effects on cancer cells for several days, with a gradual decrease in activity as the compound degrades . These temporal effects are important for understanding the compound’s potential as a therapeutic agent and for optimizing its storage and handling.
Dosage Effects in Animal Models
The effects of Benzyl 2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, toxic effects such as weight loss, organ damage, and mortality have been observed . These findings highlight the importance of determining the optimal dosage that maximizes therapeutic efficacy while minimizing adverse effects. Threshold effects have also been noted, where a certain dosage is required to achieve significant inhibition of tumor growth .
Metabolic Pathways
Benzyl 2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes enzymatic reactions such as oxidation and conjugation . Enzymes such as cytochrome P450 play a key role in the metabolism of this compound, converting it into various metabolites that are excreted from the body . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and for predicting potential drug interactions.
Transport and Distribution
Within cells and tissues, Benzyl 2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate is transported and distributed through several mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature, and it is also transported by specific transporters and binding proteins . Once inside the cell, the compound accumulates in the cytoplasm and can be transported to the nucleus, where it exerts its effects on gene expression and cell cycle regulation . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of Benzyl 2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with CDK2 and other biomolecules . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, enhancing its efficacy . The localization of the compound within the cell is essential for its ability to modulate cellular processes and exert its therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetate typically involves multi-step organic reactions. One common method includes the condensation of 2-methylphenylhydrazine with ethyl acetoacetate to form the pyrazole ring, followed by cyclization with formamide to yield the pyrazolo[3,4-d]pyrimidine core. The final step involves esterification with benzyl bromoacetate under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the pyrazolo[3,4-d]pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
Benzyl 2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Triazolo[1,5-c]pyrimidine derivatives: Another class of compounds with similar enzyme inhibitory properties.
Uniqueness
Benzyl 2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetate stands out due to its specific substitution pattern, which enhances its binding affinity and selectivity towards CDKs. This unique feature contributes to its superior cytotoxic activity compared to other similar compounds .
Properties
IUPAC Name |
benzyl 2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3/c1-15-7-5-6-10-18(15)25-20-17(11-23-25)21(27)24(14-22-20)12-19(26)28-13-16-8-3-2-4-9-16/h2-11,14H,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WALVWRSWMSAPSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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